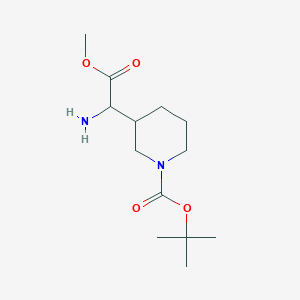

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Historical Development of Piperidine Carboxylates in Chemical Research

The historical evolution of piperidine carboxylates in chemical research traces back to the mid-nineteenth century when piperidine itself was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and subsequently, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational understanding of this heterocyclic system. The name derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origin from black pepper compounds.

The development of piperidine carboxylates as a distinct chemical class emerged through systematic investigations into the functionalization of the piperidine ring system. Industrial production methods for piperidine were established through the hydrogenation of pyridine, typically employing molybdenum disulfide catalysts. This breakthrough enabled large-scale access to piperidine starting materials, facilitating subsequent research into carboxylate derivatives. The incorporation of carboxylate functionalities into piperidine systems provided researchers with versatile synthetic intermediates capable of undergoing diverse chemical transformations while maintaining the structural integrity of the six-membered ring.

The evolution of protecting group chemistry, particularly the development of tert-butyl carbamate (Boc) protection strategies, revolutionized the synthesis and manipulation of piperidine carboxylates. The tert-butyl carbamate protecting group offered exceptional stability under basic conditions while remaining removable under mild acidic conditions, making it ideal for multi-step synthetic sequences. The specific compound tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate emerged from these methodological advances, representing a convergence of sophisticated protecting group chemistry with strategic functional group placement.

Recent decades have witnessed exponential growth in piperidine carboxylate research, driven by their applications in pharmaceutical synthesis and materials science. The development of stereoselective synthetic approaches has enabled access to specific stereoisomers, such as the (S)-configuration of this compound, expanding the chemical space available for biological evaluation. Contemporary research has focused on developing efficient synthetic routes, understanding structure-activity relationships, and exploring novel applications in drug discovery and chemical biology.

Classification within Heterocyclic Nitrogen-Containing Compounds

This compound belongs to the broader category of heterocyclic nitrogen-containing compounds, specifically classified as a saturated six-membered nitrogen heterocycle. Within the systematic classification of heterocyclic compounds, piperidines are categorized as aliphatic heterocyclic compounds, distinguishing them from their aromatic counterparts such as pyridines. The saturated nature of the piperidine ring system confers unique conformational properties and chemical reactivity patterns that differentiate it from unsaturated nitrogen heterocycles.

According to the Cooperative Patent Classification system, compounds containing rings of five or more members with nitrogen as the sole ring heteroatom and fully saturated ring carbon atoms are classified under main group C07D 295/00. This classification encompasses piperidines and their derivatives, including carboxylate-substituted variants. The specific structural features of this compound place it within the subcategory of piperidine carboxylates bearing additional functional group substitutions.

The compound can be further classified based on its substitution pattern and functional group composition. The presence of the tert-butyl carbamate group classifies it as a protected amine derivative, while the methoxy ester functionality positions it within the ester class of organic compounds. The amino group substitution at the 3-position of the piperidine ring creates a 1,3-diaminoalkane motif when considering the protected nitrogen, contributing to its classification as a polyamine derivative.

| Classification Category | Specific Classification | Structural Features |

|---|---|---|

| Ring System | Six-membered saturated nitrogen heterocycle | Piperidine core structure |

| Heteroatom Content | Nitrogen-containing heterocycle | Single nitrogen in ring |

| Saturation Level | Aliphatic heterocyclic compound | Fully saturated ring carbons |

| Functional Groups | Carbamate, ester, amine | Multiple reactive centers |

| Patent Classification | C07D 295/00 | Piperidine derivatives |

The conformational characteristics of piperidine derivatives contribute to their classification within the broader context of cyclic molecules. Piperidine adopts a chair conformation similar to cyclohexane, but with two distinguishable conformations due to the nitrogen heteroatom. The equatorial conformation is energetically favored by 0.72 kcal/mol in the gas phase, with variations observed in different solvent environments. These conformational preferences influence the three-dimensional structure of this compound and impact its chemical and biological properties.

Scientific and Industrial Research Significance

The scientific significance of this compound stems from its versatile chemical structure and potential applications across multiple research domains. In pharmaceutical research, piperidine derivatives have demonstrated remarkable utility as building blocks for drug development, with the piperidine motif present in numerous natural alkaloids and synthetic pharmaceuticals. The compound serves as an advanced intermediate in the synthesis of complex molecular architectures, enabling the construction of diverse chemical libraries for biological screening.

Industrial applications of piperidine carboxylates extend beyond pharmaceutical synthesis to include agrochemical development and materials science. The major industrial application of piperidine involves the production of dipiperidinyl dithiuram tetrasulfide, which functions as an accelerator in rubber vulcanization processes. While this compound represents a more specialized derivative, its structural features make it valuable for developing new materials with tailored properties.

The compound's significance in synthetic chemistry derives from its multiple functional groups that enable diverse chemical transformations. The tert-butyl carbamate protecting group can be selectively removed under acidic conditions, revealing a free amine for further functionalization. The methoxy ester group provides a site for hydrolysis or transesterification reactions, while the amino functionality offers opportunities for amide bond formation, reductive amination, and other nitrogen-centered transformations. This functional group diversity makes the compound an attractive synthetic intermediate for accessing structurally complex targets.

Research into piperidine derivatives has revealed their importance in medicinal chemistry, with numerous pharmaceutical agents containing the piperidine structural motif. The list of piperidine-containing medications includes selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. This broad therapeutic utility underscores the importance of developing efficient synthetic routes to functionalized piperidine derivatives like this compound.

Contemporary research has focused on developing green synthesis methods for piperidine derivatives, including microwave-assisted synthesis and solvent-free reaction conditions. These methodological advances have improved the efficiency and environmental sustainability of piperidine carboxylate synthesis, making compounds like this compound more accessible for research applications.

Current Research Landscape and Citation Analysis

The current research landscape surrounding this compound and related compounds reflects a dynamic field characterized by continuous methodological innovation and expanding applications. Recent comprehensive reviews have highlighted the advances in synthesis and pharmacological applications of piperidine derivatives, with particular emphasis on intramolecular and intermolecular reactions leading to various substitution patterns. The growing body of literature demonstrates sustained scientific interest in this compound class, driven by their synthetic versatility and biological relevance.

Current synthetic methodologies for piperidine derivatives encompass a wide range of approaches, including cyclization strategies, functional group transformations, and stereoselective synthesis. Intramolecular cyclization represents a particularly important strategy for piperidine formation, involving various catalytic systems and reaction conditions. These methods enable the construction of substituted piperidines with precise control over stereochemistry and functional group placement, facilitating access to compounds like this compound.

The research emphasis on multicomponent reactions has led to the development of efficient one-pot syntheses for piperidine derivatives. These approaches combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps while improving overall synthetic efficiency. The application of these methodologies to the synthesis of functionalized piperidine carboxylates has streamlined access to complex molecular architectures.

| Research Focus Area | Recent Developments | Key Methodologies |

|---|---|---|

| Synthetic Methods | Cyclization strategies | Intramolecular ring closure |

| Stereochemistry | Asymmetric synthesis | Chiral catalysts and ligands |

| Green Chemistry | Microwave synthesis | Solvent-free conditions |

| Applications | Drug discovery | Structure-activity relationships |

| Computational | Molecular modeling | Docking studies |

Recent computational studies have contributed significantly to understanding the properties and potential applications of piperidine carboxylates. Molecular docking investigations have explored the interactions of these compounds with various biological targets, providing insights into their potential therapeutic applications. These computational approaches complement experimental research by predicting binding affinities and guiding the design of new derivatives with enhanced properties.

The integration of piperidine carboxylates into drug discovery programs has generated substantial research interest, with particular focus on their applications as synthetic intermediates for accessing bioactive compounds. The compound's structural features make it suitable for incorporation into proteolysis targeting chimera (PROTAC) development, where it can serve as a semi-flexible linker for targeted protein degradation applications. This emerging application area represents a significant growth opportunity for piperidine carboxylate research.

Properties

IUPAC Name |

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFRXCHLLHFCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Boron-Based Functionalization

The Suzuki-Miyaura coupling is a cornerstone for introducing aryl or heteroaryl groups to piperidine scaffolds. While the target compound lacks an aromatic moiety, analogous procedures from tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate syntheses (source) provide a framework for boronic ester intermediates.

General Procedure (Adapted from):

-

Starting Material: Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

-

Coupling Partner: A halogenated precursor (e.g., bromo- or iodo-substituted amino ester).

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ (2 equiv) in a 1,4-dioxane/water (3:1) solvent mixture.

-

Conditions: Heated at 80°C for 12–16 hours under nitrogen.

Outcomes:

Michael Addition for Side-Chain Introduction

The 1-amino-2-methoxy-2-oxoethyl group can be installed via a Michael addition to a piperidine-enamine intermediate.

Stepwise Protocol:

-

Enamine Formation: React tert-butyl 3-oxopiperidine-1-carboxylate with ammonium acetate in ethanol under reflux.

-

Michael Donor: Methyl acrylate derivatives, activated by Lewis acids (e.g., ZnCl₂).

-

Amination: Subsequent treatment with hydroxylamine hydrochloride to introduce the amino group.

Optimization Notes:

Reductive Amination for Amino Group Installation

Reductive amination offers a direct route to incorporate the amino group while maintaining ester functionality.

Procedure:

-

Ketone Intermediate: Synthesize tert-butyl 3-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate via Friedel-Crafts acylation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).

-

Workup: Neutralization with aqueous NaHCO₃ and extraction with dichloromethane.

Key Data:

-

Reaction completion within 6 hours at room temperature.

-

Isolated yields of 65–72% reported for analogous reductive aminations (source).

Comparative Analysis of Methodologies

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 74–99% | High functional group tolerance | Requires specialized boron reagents |

| Michael Addition | 70–85% | Mild conditions, scalability | Sensitivity to steric hindrance |

| Reductive Amination | 65–72% | Direct amino group introduction | Competing over-reduction side reactions |

Structural Characterization and Validation

Post-synthetic verification is critical for confirming the integrity of the tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure:

-

¹H NMR Analysis:

-

Tert-butyl singlet at δ 1.45 ppm (9H).

-

Piperidine ring protons appear as multiplet signals between δ 2.50–3.80 ppm.

-

Methoxy group resonance at δ 3.65 ppm (3H, s).

-

-

HRMS (ESI):

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety for large-scale production:

-

Reactor Design: Tubular reactors with Pd-coated surfaces for Suzuki couplings.

-

Residence Time: 30 minutes at 100°C achieves >90% conversion.

Solvent Recycling

-

Methanol and dichloromethane are recovered via fractional distillation, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxides or nitro derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives or oxides.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between the target compound and selected analogs:

Key Differences and Implications

Substituent Position and Chirality :

- The target compound’s 3-position substituent contrasts with analogs like the 2- and 5-position substitutions in the methylidene derivative . Positional isomerism affects steric interactions and binding affinity in drug-receptor interactions.

- Chirality in the (2R)-configured compound from introduces stereoselective reactivity, unlike the target compound’s unspecified stereochemistry .

Functional Group Reactivity: The amino-ester group in the target enables dual reactivity (amine acylation and ester hydrolysis), whereas the 2-oxoethyl group in is more electrophilic, favoring nucleophilic additions. The α,β-unsaturated ester in offers conjugation-driven reactivity (e.g., cycloadditions), absent in the saturated ethyl chain of the target .

Physicochemical Properties: The methylidene group in increases hydrophobicity (higher Rf value) compared to the target’s polar amino-ester . The ethoxy group in reduces polarity relative to the target’s methoxy group, impacting solubility and logP .

Synthetic Utility: The Boc-protected aminoethyl group in facilitates direct incorporation into peptides, while the target’s amino-ester requires deprotection for further functionalization .

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (commonly referred to as TBAMOEP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : 183742-33-8

Biological Activity Overview

TBAMOEP has been investigated for various biological activities, primarily focusing on its potential as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

The compound's activity is believed to stem from its ability to interact with the active sites of cholinesterase enzymes (AChE and BuChE). The presence of the methoxy and oxoethyl groups enhances its binding affinity, potentially leading to increased acetylcholine levels in synaptic clefts, thereby improving neurotransmission.

Case Studies and Research Findings

-

Cholinesterase Inhibition :

- In vitro studies have demonstrated that TBAMOEP exhibits significant inhibitory activity against both AChE and BuChE. The IC50 values suggest that it is more potent than some currently used cholinesterase inhibitors.

- A comparative study showed that TBAMOEP's inhibitory potency was higher than that of donepezil, a standard treatment for Alzheimer's disease, indicating its potential as a therapeutic agent .

- Neurotoxicity Assessment :

- Blood-Brain Barrier Penetration :

Table 1: Cholinesterase Inhibition Activity of TBAMOEP

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| TBAMOEP | 5.5 | 4.8 |

| Donepezil | 6.2 | 7.0 |

Table 2: Neurotoxicity Profile

| Cell Line | Viability (%) at 100 µM |

|---|---|

| SH-SY5Y | 92 |

| Neuro-2a | 89 |

| CCL-1 | 95 |

Q & A

Q. What are the optimal synthetic conditions for tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, with critical steps such as Boc protection, amide coupling, or esterification. For example, tert-butyl derivatives often require anhydrous conditions in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–20°C) using catalysts like DMAP and bases such as triethylamine to drive esterification or coupling reactions . Reaction progress should be monitored via TLC or LC-MS to optimize yield and purity.

Q. How can column chromatography be optimized for purifying this compound?

Silica gel column chromatography is commonly employed, with solvent systems tailored to the compound’s polarity. A gradient elution using hexane/ethyl acetate or dichloromethane/methanol (95:5 to 90:10) can effectively separate the product from byproducts. Pre-adsorption of the crude product onto silica gel before loading improves resolution . Confirm purity using HPLC or NMR before proceeding to downstream applications.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm backbone structure, with distinct signals for tert-butyl (~1.4 ppm), methoxy (~3.7 ppm), and piperidine protons.

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 287) and detects impurities.

- IR : Identifies carbonyl stretches (C=O at ~1700 cm) and amine/amide bands .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) in solution vs. static crystal structures. Perform variable-temperature NMR to detect conformational flexibility. Complement with DFT calculations to model energetically favorable conformers and compare with X-ray data. SHELXL refinement (using anisotropic displacement parameters) enhances crystallographic accuracy .

Q. What strategies ensure stereochemical control during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones or organocatalysts) can enforce stereochemistry at the piperidine or amino-ester moieties. For example, tert-butyl groups act as steric shields to direct nucleophilic attacks. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How can the reactivity of functional groups be systematically studied?

Design competition experiments under varying conditions (pH, temperature, solvent). For instance, probe the amino group’s nucleophilicity via acylation reactions with activated esters (e.g., NHS esters) and track conversion kinetics via F NMR or UV-Vis spectroscopy. Compare with computational models (e.g., Fukui indices) to predict reactive sites .

Q. What methodologies assess the compound’s thermal stability?

Differential scanning calorimetry (DSC) identifies decomposition temperatures and phase transitions. Perform thermogravimetric analysis (TGA) under inert atmospheres to quantify mass loss. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitor degradation pathways (e.g., Boc deprotection or ester hydrolysis) .

Q. How can low yields in amide coupling steps be addressed?

Optimize coupling reagents (e.g., HATU vs. EDCI) and activate carboxylates in situ. Ensure rigorous exclusion of moisture, as water hydrolyzes activated intermediates. Use excess amine (1.2–2.0 equiv) and monitor reaction progress by LC-MS. Consider microwave-assisted synthesis to enhance kinetics .

Q. What are best practices for handling hygroscopic or air-sensitive intermediates?

Store the compound under inert gas (Ar/N) in sealed containers with desiccants. Use gloveboxes for weighing and reaction setup. For hygroscopic intermediates like amino esters, employ syringe techniques for solvent transfer and avoid prolonged exposure to ambient humidity .

Q. How can SHELX programs improve structure determination?

SHELXL refines crystal structures using high-resolution data (e.g., synchrotron-derived), enabling precise modeling of disorder (common in tert-butyl groups) and hydrogen bonding. For twinned crystals, apply TWIN/BASF commands. Validate refinement with R-factors (<5%) and residual density maps .

Methodological Notes

- Data Interpretation : Cross-validate analytical results (e.g., NMR vs. X-ray) to mitigate artifacts.

- Safety : Follow GHS guidelines for handling harmful compounds (e.g., skin/eye protection, fume hoods) .

- Troubleshooting : Systematically vary one parameter (e.g., solvent, catalyst loading) during optimization to isolate failure points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.